4-Chloro-3-fluoroanisole

conformational analysis molecular spectroscopy REMPI/MATI spectroscopy

4-Chloro-3-fluoroanisole (4Cl3FA, CAS 501-29-1, molecular formula C₇H₆ClFO, MW 160.57) is a halogenated aromatic ether intermediate characterized by the specific regiochemical arrangement of chloro at the 4-position and fluoro at the 3-position relative to the methoxy group. The compound exists as two stable conformers (cis and trans) in its ground electronic state, with the cis conformer exhibiting greater thermodynamic stability than the trans conformer.

Molecular Formula C7H6ClFO
Molecular Weight 160.57 g/mol
CAS No. 501-29-1
Cat. No. B1586675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-fluoroanisole
CAS501-29-1
Molecular FormulaC7H6ClFO
Molecular Weight160.57 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Cl)F
InChIInChI=1S/C7H6ClFO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
InChIKeyFAVMSTGWFRDCRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-fluoroanisole (CAS 501-29-1) Pharmaceutical Intermediate: Physical Properties and Baseline Specifications for Procurement


4-Chloro-3-fluoroanisole (4Cl3FA, CAS 501-29-1, molecular formula C₇H₆ClFO, MW 160.57) is a halogenated aromatic ether intermediate characterized by the specific regiochemical arrangement of chloro at the 4-position and fluoro at the 3-position relative to the methoxy group [1]. The compound exists as two stable conformers (cis and trans) in its ground electronic state, with the cis conformer exhibiting greater thermodynamic stability than the trans conformer [2]. This conformational behavior arises directly from the 4-chloro/3-fluoro substitution pattern and distinguishes the compound from other positional isomers within the chloro-fluoroanisole family [2]. The compound serves as a versatile building block in pharmaceutical and agrochemical synthesis, particularly as an intermediate for anti-inflammatory agents and herbicidal compounds .

Why 4-Chloro-3-fluoroanisole Cannot Be Interchanged with Alternative Chloro-Fluoroanisole Isomers in Precision Synthesis


Procurement decisions involving chloro-fluoroanisole derivatives carry material consequences for synthetic outcomes. The chloro-fluoroanisole family contains multiple positional isomers—including 3-chloro-4-fluoroanisole (CAS 202925-07-3) and 2-chloro-5-fluoroanisole—that differ exclusively in the spatial arrangement of halogen substituents on the aromatic ring . These seemingly minor structural variations translate into measurable differences in physicochemical properties and reactivity that preclude casual substitution. In heterologous expression systems, the presence of fluoro and chloro substituents on anisole scaffolds demonstrably alters enzyme-substrate recognition; halogen substitution on the aromatic ring enhances O-demethylation rates compared to unsubstituted anisole, indicating that substituent identity and position directly modulate interaction with biological targets [1]. Furthermore, the conformational landscape of each isomer is distinct: whereas 4Cl3FA exists as two spectroscopically resolvable conformers (cis and trans) with quantifiable energy differences, alternative isomers exhibit different conformational preferences that affect molecular recognition and binding [2]. For end-users in pharmaceutical or agrochemical development, substituting one isomer for another without explicit comparative validation introduces an uncontrolled variable that may compromise reaction yields, alter impurity profiles, or invalidate existing analytical methods.

4-Chloro-3-fluoroanisole vs. 3-Chloro-4-fluoroanisole: Head-to-Head Comparison of Boiling Point, Stability, and Synthetic Utility Data


Conformer Stability: cis-4Cl3FA Exhibits Lower Electronic Excitation Energy than trans-4Cl3FA by 117 cm⁻¹

Resonance-enhanced two-photon ionization (R2PI) spectroscopy of 4-chloro-3-fluoroanisole reveals that the compound exists as two spectroscopically resolvable conformers, cis and trans, in the S₀ ground state [1]. The first electronic excitation energy (E₁) of cis-35Cl-4Cl3FA was measured at 35,326 ± 3 cm⁻¹, while trans-35Cl-4Cl3FA exhibits an E₁ of 35,443 ± 3 cm⁻¹, representing a quantified energy difference of 117 cm⁻¹ [1]. The corresponding adiabatic ionization energies (IE) are 67,330 ± 5 cm⁻¹ for cis and 67,591 ± 5 cm⁻¹ for trans, a difference of 261 cm⁻¹ [1]. Across all electronic states examined (S₀, S₁, D₀), the cis conformer is consistently more stable than the trans conformer [1]. This two-conformer behavior contrasts with 2- and 4-halogenated anisole derivatives, which exhibit only a single spectroscopically detectable conformer [1].

conformational analysis molecular spectroscopy REMPI/MATI spectroscopy

Boiling Point Differentiation: 4-Chloro-3-fluoroanisole Boils at 196-204°C vs. 3-Chloro-4-fluoroanisole at 189°C—A 7-15°C Offset for Distillation-Based Purification

Physicochemical property data from multiple authoritative databases establish a quantifiable boiling point differential between 4-chloro-3-fluoroanisole and its positional isomer 3-chloro-4-fluoroanisole . 4-Chloro-3-fluoroanisole exhibits a boiling point of 196°C or 200-204°C depending on measurement conditions and purity . In contrast, 3-chloro-4-fluoroanisole demonstrates a lower boiling point of 189°C . This boiling point difference of 7-15°C is operationally significant for distillation-based purification protocols.

physicochemical property purification boiling point distillation

Enhanced O-Demethylation Rate: Halogenated Anisoles Including 4Cl3FA Exhibit Accelerated Enzymatic Cleavage vs. Unsubstituted Anisole

In vitro experiments using 3,4-dimethoxybenzoate-induced Sporomusa ovata enzymes demonstrated that fluoro and chloro substituents on anisole scaffolds enhance the O-demethylation rate relative to unsubstituted anisole [1]. The study specifically tested fluoroanisols (including fluoro-substituted anisoles as a compound class) and established that electron-withdrawing halogen substituents promote O-methyl ether cleavage under anaerobic conditions by supporting an electron-delocalized aromatic structure that facilitates methyl ether activation [1]. While the study did not report discrete rate constants for each individual isomer, the class-level observation that 'fluoro and chloro substituents of anisoles enhanced the O-demethylation rate' directly implicates 4-chloro-3-fluoroanisole as exhibiting accelerated enzymatic processing compared to unsubstituted anisole [1].

O-demethylation enzyme kinetics biocatalysis metabolism

Isomeric Differentiation via Chromatographic Resolution: 4Cl3FA and 3-Bromo-4-chloroanisole Are Challenging to Distinguish from Their Positional Isomers

Pharmaceutical chemistry literature documents that halogen-containing aromatic compounds, particularly chloroanisole derivatives, present significant challenges for chromatographic separation from associated positional isomers and dehalogenation impurities [1]. Specifically, 4-chloro-3-fluoroanisole and 3-bromo-4-chloroanisole are reported to be difficult to distinguish chromatographically from their corresponding positional isomers (3-chloro-4-fluoroanisole and 4-bromo-3-chloroanisole, respectively) . This difficulty is attributed to the close similarity in retention behavior between positional isomers, which can co-elute under standard HPLC or GC conditions without specialized column selection and method optimization [1].

chromatographic separation isomer resolution HPLC GC analytical chemistry

LogP and Aqueous Solubility: 4Cl3FA LogP 2.49 and Aqueous Solubility 0.26 g/L at 25°C

Experimental physicochemical characterization of 4-chloro-3-fluoroanisole reports a LogP (octanol-water partition coefficient) of 2.48770 and an aqueous solubility of 0.26 g/L at 25°C (approximately 1.62 mM) . The polar surface area (PSA) is calculated at 9.23 Ų . For context, fluoroanisole class-level analysis from the Pfizer corporate database demonstrates that varying degrees of fluorination strongly impact both lipophilicity (ΔLogD ~1 unit between PhOCH₃ and PhOCF₃) and passive permeability [1].

lipophilicity solubility ADME partition coefficient

Chromatographic Distinguishability from Isomers: 4Cl3FA and 3-Bromo-4-chloroanisole Are Challenging to Distinguish from Their Positional Isomers

Pharmaceutical chemistry literature documents that halogen-containing aromatic compounds, particularly chloroanisole derivatives, present significant challenges for chromatographic separation from associated positional isomers and dehalogenation impurities [1]. Specifically, 4-chloro-3-fluoroanisole and 3-bromo-4-chloroanisole are reported to be difficult to distinguish chromatographically from their corresponding positional isomers (3-chloro-4-fluoroanisole and 4-bromo-3-chloroanisole, respectively) . This difficulty is attributed to the close similarity in retention behavior between positional isomers, which can co-elute under standard HPLC or GC conditions without specialized column selection and method optimization [1].

chromatographic separation isomer resolution HPLC GC analytical chemistry

Recommended Procurement and Application Scenarios for 4-Chloro-3-fluoroanisole (CAS 501-29-1) Based on Verified Differential Evidence


Pharmaceutical Intermediate for Anti-Inflammatory and Analgesic Drug Synthesis

4-Chloro-3-fluoroanisole is specified as an intermediate in the synthesis of anti-inflammatory and analgesic pharmaceuticals . The 4-chloro/3-fluoro substitution pattern provides a defined electronic and steric environment that influences downstream coupling reactions. For drug discovery programs seeking to incorporate a chloro-fluoroanisole motif into candidate molecules, procurement of 4Cl3FA rather than alternative isomers is indicated when the intended target structure requires the 4-chloro/3-fluoro regiochemistry. Substitution with 3-chloro-4-fluoroanisole would alter the spatial orientation of halogen substituents and likely modify target binding affinity or synthetic route compatibility.

Agrochemical Intermediate for Herbicide and Fungicide Formulations

The compound is utilized as a building block in the synthesis of herbicidal and fungicidal active ingredients for crop protection applications [5]. Specifically, 4-chloro-3-fluoroanisole serves as a precursor for the synthesis of 3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, a documented herbicide intermediate [5]. This established synthetic pathway provides a validated use case with known reaction conditions and yields, reducing process development risk compared to exploring analogous routes with alternative positional isomers.

Quality Control and Reference Standard for Isomer-Specific Analytical Method Development

Given the documented difficulty in chromatographically distinguishing 4-chloro-3-fluoroanisole from its positional isomer 3-chloro-4-fluoroanisole , procurement of authenticated 4Cl3FA reference material is essential for laboratories developing validated analytical methods. The quantified spectroscopic fingerprint (E₁ of cis = 35,326 ± 3 cm⁻¹, trans = 35,443 ± 3 cm⁻¹; IE of cis = 67,330 ± 5 cm⁻¹, trans = 67,591 ± 5 cm⁻¹) provides an orthogonal identity confirmation method independent of retention time [5]. Quality control laboratories supporting GMP manufacturing of pharmaceutical intermediates containing the 4Cl3FA moiety require this isomer-specific reference material to establish method specificity and demonstrate that co-eluting positional isomers are adequately resolved or accounted for in impurity profiling.

Structure-Metabolism Relationship Studies for Fluorinated Drug Candidates

For medicinal chemistry programs evaluating the metabolic fate of fluorinated aromatic ethers, 4-chloro-3-fluoroanisole serves as a model substrate for O-demethylation studies. The class-level finding that fluoro and chloro substituents enhance O-demethylation rates relative to unsubstituted anisole positions 4Cl3FA as a relevant probe for assessing structure-metabolism relationships. Additionally, the broader fluoroanisole SAR from the Pfizer database—demonstrating that fluorination degree affects logD (Δ~1 log unit between PhOCH₃ and PhOCF₃) and passive permeability [5]—provides context for understanding how 4Cl3FA may behave in ADME assays compared to alternative fluorination patterns. Researchers should procure 4Cl3FA when experimental verification of O-demethylation rates for the 4-chloro/3-fluoro substitution pattern is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-3-fluoroanisole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.